molecular formula C8H10N4O2 B8047385 Guanidine, N-nitro-N'-(phenylmethyl)- CAS No. 5415-72-5

Guanidine, N-nitro-N'-(phenylmethyl)-

Cat. No.: B8047385
CAS No.: 5415-72-5
M. Wt: 194.19 g/mol
InChI Key: WCCBIXJPHUFQOF-UHFFFAOYSA-N
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Description

Guanidine, N-nitro-N’-(phenylmethyl)- is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their ability to form hydrogen bonds, their planarity, and their high basicity, making them valuable in many biochemical processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including N-nitro-N’-(phenylmethyl)-guanidine, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be catalyzed by metal salts or coupling reagents . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of guanidines often employs large-scale synthesis techniques that utilize readily available starting materials and efficient catalytic processes. Transition-metal-catalyzed guanidine synthesis, involving the C–N bond formation, is a notable method used in industrial settings . This method allows for the production of multisubstituted guanidines with high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-nitro-N’-(phenylmethyl)-, like other guanidines, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidines typically yields guanidinium salts, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of guanidine, N-nitro-N’-(phenylmethyl)- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The high basicity of guanidines allows them to form stable complexes with various biological molecules, influencing their activity and function . The specific pathways and molecular targets involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to guanidine, N-nitro-N’-(phenylmethyl)- include other guanidine derivatives such as:

Uniqueness

The uniqueness of guanidine, N-nitro-N’-(phenylmethyl)- lies in its specific functional groups, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives. Its nitro and phenylmethyl groups can influence its chemical behavior and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzyl-1-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-8(11-12(13)14)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCBIXJPHUFQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202497
Record name Guanidine, N-nitro-N'-(phenylmethyl)-
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Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-72-5
Record name N-Nitro-N′-(phenylmethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5415-72-5
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Record name Guanidine, N-nitro-N'-(phenylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1-benzyl-3-nitro-
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Record name Guanidine, N-nitro-N'-(phenylmethyl)-
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Record name Guanidine, N-nitro-N'-(phenylmethyl)
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